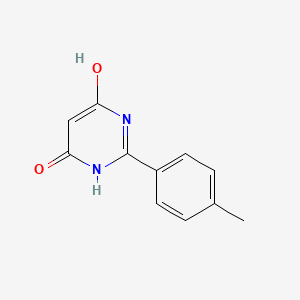

6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(4-methylphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)11-12-9(14)6-10(15)13-11/h2-6H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZAWYKBEGMPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one

The foundational methods for synthesizing the pyrimidinone core involve both one-pot reactions and traditional solution-phase strategies. These established routes are reliable and form the basis for more advanced synthetic designs.

One-pot syntheses are highly efficient procedures where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy process of isolating and purifying intermediate compounds. For this compound, a typical one-pot approach involves the condensation of p-toluamidine with diethyl malonate in the presence of a strong base.

The general reaction is a base-catalyzed condensation that proceeds without the need to isolate intermediates. This method is advantageous due to its operational simplicity and reduced generation of waste. Similar one-pot, three-component reactions involving an amidine, an aldehyde, and an active methylene (B1212753) compound are well-documented for creating diverse pyrimidine (B1678525) libraries. For instance, the Biginelli-inspired reaction of α-cyanoketones, carboxaldehydes, and guanidines can produce highly substituted aminopyrimidines in yields ranging from 45% to 89% nih.gov. While the specific yield for this compound via this route is not detailed in the provided sources, the principle remains a cornerstone of pyrimidinone synthesis. One-pot syntheses of related heterocyclic systems, such as pyridopyrazine-1,6-diones, have also been successfully developed, demonstrating the broad applicability of this strategy. nih.gov

Conventional solution-phase synthesis remains a fundamental and widely practiced method for pyrimidinone formation. This strategy typically involves dissolving the reactants in a suitable organic solvent and heating the mixture under reflux for a specified duration to drive the reaction to completion.

For the synthesis of this compound, this would involve reacting p-toluamidine with diethyl malonate in a solvent such as ethanol, often with a base like sodium ethoxide or sodium methoxide. The mixture is heated to reflux and stirred for several hours. The reaction time can vary significantly based on the specific substrates and conditions. For example, the synthesis of the related 4-Methyl-6-hydroxypyrimidine is achieved by refluxing the reactants for 1.5 hours orgsyn.org. In contrast, the synthesis of other complex heterocyclic systems can require significantly longer reflux times, sometimes up to 48 hours at temperatures of 150–160 °C, to ensure completion. mdpi.com After the reaction, the product is typically isolated by cooling the mixture, followed by filtration and purification through recrystallization.

| Product | Reactants | Solvent | Conditions | Reaction Time | Reference |

|---|---|---|---|---|---|

| 4-Methyl-6-hydroxypyrimidine | 2-Thio-6-methyluracil, Raney Nickel | Water | Reflux | 1.5 hours | orgsyn.org |

| N-(p-tolyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate, p-toluidine | THF/DMF | Reflux | 48 hours | mdpi.com |

| 3-Substituted Coumarin Derivatives | Substituted phenylisothiocyanates, Acetonitrile (B52724) | Acetonitrile | Reflux | 2-3 hours | researchgate.net |

Green Chemistry Approaches in Pyrimidinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidinones (B12756618) to reduce the environmental impact of chemical processes. These approaches focus on using non-toxic solvents, renewable resources, and energy-efficient methods.

The search for environmentally friendly synthesis methods has led to the exploration of alternative solvents and catalysts. Polyethylene glycol (PEG), particularly PEG-400, has gained attention as a recyclable and biodegradable solvent and catalyst for various organic reactions. nih.gov Its properties are considered more environmentally benign compared to many traditional organic solvents. nih.gov

Natural catalysts, such as acidic fruit extracts, represent another innovative green chemistry approach. For instance, the synthesis of aryl-substituted dihydropyrimidones has been successfully achieved using citrus juice from grapefruit (Citrus maxima) or dessert lime (Citrus medica) as a natural acid catalyst. In these procedures, an aromatic aldehyde, ethyl acetoacetate, and urea (B33335) are stirred at room temperature in the presence of the citrus extract. This method avoids the use of harsh mineral acids and toxic solvents, with the product being isolated by simple filtration and recrystallization from ethanol. nih.gov

| Product (Aryl Substituent) | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-H | Citrus Extract | 10-12 hours | 84% | nih.gov |

| 4-Cl | Citrus Extract | 10-12 hours | 80% | nih.gov |

| 4-F | Citrus Extract | 10-12 hours | 84% | nih.gov |

| 4-OCH3 | Citrus Extract | 10-12 hours | 83% | nih.gov |

Accelerated Synthesis Techniques

To improve the efficiency of pyrimidinone synthesis, accelerated techniques that reduce reaction times and often increase yields have been developed. Microwave irradiation stands out as a particularly effective method.

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique often leads to a dramatic reduction in reaction times, from hours to minutes, along with improved product yields and purity. The synthesis of various pyrimidine derivatives has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. nih.govresearchgate.net

For example, a rapid, one-pot synthesis of 4-amino-6-(substituted aryl)-2-hydroxy-pyrimidine-5-carbonitriles was achieved by reacting an aromatic aldehyde, malononitrile, and urea under microwave irradiation, affording high yields of 80-85% in a very short time. researchgate.net Similarly, the synthesis of imidazo[1,2-a]pyrimidin-5(8H)-ones showed superior results under microwave heating compared to traditional refluxing. nih.gov This method's efficiency, characterized by short reaction times and high yields, makes it a promising and green approach for the synthesis of this compound and related compounds. researchgate.net

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Conventional (Reflux in DMF) | Several hours | Poor to good | nih.gov |

| Microwave Irradiation | 15 minutes | High | nih.gov | |

| 4-Amino-2-hydroxy-pyrimidine-5-carbonitriles | Conventional | Not specified (typically hours) | Not specified | researchgate.net |

| Microwave Irradiation (200W, 130°C) | Short | 80-85% | researchgate.net |

Ultrasonic Irradiation Assisted Synthesis

The application of ultrasonic irradiation has emerged as a powerful and efficient technique in the synthesis of pyrimidine derivatives, offering significant advantages over conventional heating methods. nih.gov This approach often leads to shorter reaction times, higher yields, and milder reaction conditions. nih.govresearchgate.net The synthesis of pyrimidinone scaffolds, structurally related to this compound, has been successfully achieved through multicomponent reactions (MCRs) under ultrasonic irradiation. nih.govnanobioletters.com For instance, the Biginelli reaction, a classic three-component condensation, is a well-established method for producing dihydropyrimidinones, which can be precursors to the target molecule. nih.gov

Ultrasound-assisted syntheses are often carried out in various solvents, including acetonitrile and N,N-dimethylformamide (DMF), and can be promoted by catalysts. nanobioletters.comresearchgate.net Both homogeneous and heterogeneous catalysts have been employed, with nanocatalysts like ZnCr2O4 showing high efficiency and recyclability. nanobioletters.com In some cases, these reactions can even proceed efficiently without a catalyst. researchgate.netnih.gov The use of ultrasound is particularly beneficial in constructing fused pyrimidine systems, where it can significantly reduce reaction times from hours to minutes and improve yields. nih.gov

Research has demonstrated the versatility of ultrasonic irradiation in synthesizing a wide array of pyrimidine derivatives, including those with fused ring systems like pyrido[2,3-d]pyrimidines. researchgate.netresearchgate.netnih.gov The condensation of aldehydes, 2,6-diaminopyrimidine-4(3H)-one, and active methylene compounds under ultrasound provides a direct route to these complex structures. researchgate.netnih.gov The table below summarizes representative examples of pyrimidine synthesis under ultrasonic irradiation, highlighting the efficiency of this methodology.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Ref |

| 2-Aminobenzimidazole, Aromatic Aldehydes, Malononitrile | ZnCr2O4, Acetonitrile, 70°C, Ultrasonic Irradiation | Substituted Pyrimidine Derivatives | High | nanobioletters.com |

| Aldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Tetronic Acid/1,3-Indanedione | No Catalyst, Ultrasonic Irradiation | Pyrido[2,3-d]pyrimidine Derivatives | High | nih.gov |

| Aromatic Aldehydes, Cyanoacetamide, 6-Aminouracil | 4-Dimethylaminopyridine (DMAP), DMF, Ultrasonic Irradiation | Pyrido[2,3-d]pyrimidine Derivatives | 81-93 | researchgate.net |

| Ketone, Malononitrile, Ethyl Cyanoacetate, Hydrazine (B178648) Hydrate (B1144303) | Piperidine, Ultrasonic Irradiation | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile Derivatives | Excellent | nih.gov |

Derivatization and Functionalization Strategies of the Pyrimidinone Core

Strategic Modifications and Substitutions on the Pyrimidine Ring

The pyrimidine ring of this compound is amenable to a variety of strategic modifications and substitutions, allowing for the fine-tuning of its chemical properties. General methodologies for the synthesis of substituted pyrimidines often involve either the condensation of appropriately substituted precursors or the modification of a pre-existing pyrimidine ring. nih.gov

One common strategy involves the replacement of substituents on the pyrimidine core. For example, chloro groups on the pyrimidine ring can be substituted with amines, although this can sometimes require harsh conditions or catalysts like palladium. nih.gov The reactivity of different positions on the pyrimidine ring can vary, with amination sometimes occurring preferentially at position 4 over position 2. nih.gov

More advanced strategies include ring expansion reactions to create novel, medium-sized heterocyclic systems. nih.govresearchgate.net These methods can involve the cleavage of N-N or C-N bonds in specifically designed precursors to expand the pyrimidine-fused ring. researchgate.net For instance, an N-quaternized azacyclic precursor derived from a functionalized pyrimidine can undergo ring expansion through selective N–N bond cleavage to yield medium-sized azacycles. nih.gov Another approach involves an intramolecular reaction to convert an N–N–C bond into an N–C–N bond, leading to bridged medium-sized pyrimidine-fused products. nih.gov These innovative strategies provide pathways to structurally diverse and complex molecules that are otherwise difficult to access. researchgate.net

| Precursor Type | Transformation Type | Resulting Structure | Key Features | Ref |

| N-Quaternized Azacyclic Pyrimidine Precursor | Ring Expansion | Medium-Sized Pyrimidine-Embedded Azacycle | Selective N-N bond cleavage, access to diverse medium-sized rings. | nih.gov |

| N-N-C Bonded Pyrimidine Precursor | Bond Migration | Bridged Medium-Sized Pyrimidine | Intramolecular nucleophilic attack, conversion of N-N-C to N-C-N. | nih.gov |

| 2-Chloropyrimidine Derivatives | Nucleophilic Substitution | 2-Aminopyrimidine Derivatives | Can be catalyzed by palladium; regioselectivity can be an issue. | nih.gov |

Transformations Involving the p-Tolyl Moiety

While the pyrimidine core is often the primary site for modification, the p-tolyl moiety of this compound also presents opportunities for chemical transformation. The reactivity of the p-tolyl group is characteristic of an activated aromatic ring, with the methyl group being a key site for functionalization.

Standard transformations of the methyl group on a tolyl substituent include oxidation to a carboxylic acid, which can then be further derivatized into esters, amides, or other functional groups. Halogenation of the methyl group, for instance through free-radical bromination, can introduce a handle for subsequent nucleophilic substitution reactions.

Furthermore, the aromatic ring of the p-tolyl group is susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the pyrimidinone core, reactions such as nitration, halogenation, or sulfonation could potentially be achieved, introducing additional functional groups onto the tolyl ring. These modifications can significantly alter the electronic and steric properties of the molecule.

Exploration of Fused Pyrimidinone Systems with p-Tolyl and Hydroxy Moieties

The construction of fused heterocyclic systems onto the pyrimidinone core represents a significant area of exploration, leading to compounds with extended π-systems and diverse three-dimensional shapes. nih.govnih.gov The presence of the hydroxy group and the reactive sites on the pyrimidine ring of this compound make it a suitable precursor for such annulation reactions.

A common strategy involves the reaction of a functionalized pyrimidine with a bifunctional reagent to build a new ring. For example, a 4-chloro-pyrimidine derivative can react with hydrazine hydrate to form a pyrazolo[3,4-d]pyrimidine system. nih.gov Similarly, reaction with aroylhydrazines can lead to the formation of triazolopyrimidine derivatives. nih.gov

The synthesis of pyrido[2,3-d]pyrimidines, another important class of fused systems, can be achieved through the condensation of a pyrimidine derivative with an aldehyde and an active methylene compound. researchgate.net These reactions can be promoted by various catalysts and conditions, including ultrasonic irradiation, which often leads to high yields and short reaction times. researchgate.net The exploration of these fused systems is driven by the potential for novel biological activities and material properties.

The following table provides examples of fused pyrimidine systems that can be synthesized from pyrimidine precursors.

| Pyrimidine Precursor | Reagents | Fused System Formed | Ref |

| 4-Chloro-pyrimidine Derivative | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 4-Chloro-pyrimidine Derivative | Aroylhydrazines | Triazolopyrimidine Derivatives | nih.gov |

| 2,6-Diaminopyrimidine-4(3H)-one | Aldehyde, Tetronic Acid/1,3-Indanedione | Pyrido[2,3-d]pyrimidine Derivatives | researchgate.net |

| 6-Amino-2-(alkylthio)-pyrimidine-4(3H)one | Aryl Aldehydes | Dihydropyrido[2,3-d:5,6-d`]pyrimidine Derivatives |

Structural Elucidation and Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

For instance, the ¹H NMR spectrum of a related compound, ethyl-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows characteristic signals for the p-tolyl group. researchgate.net The aromatic protons of the tolyl group typically appear as a set of doublets in the aromatic region of the spectrum, and the methyl protons give rise to a singlet further upfield. In a similar vein, the ¹H NMR spectrum of 4-(2-pyridyl)pyrimidine reveals deshielding effects on the pyrimidine (B1678525) ring protons upon quaternization. youtube.com For 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one, one would expect to observe signals corresponding to the protons of the p-tolyl group, the pyrimidine ring, and the hydroxyl and N-H protons. The chemical shifts of the pyrimidine protons would be influenced by the electronic effects of the hydroxyl and p-tolyl substituents.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of ethyl-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, distinct signals are observed for the carbonyl carbon, the carbons of the pyrimidine ring, and the carbons of the p-tolyl group. researchgate.net Similarly, the ¹³C NMR spectrum of this compound would be expected to show resonances for the C=O group, the carbons of the pyrimidine ring, and the four distinct carbons of the p-tolyl substituent. The chemical shifts would be indicative of the electronic environment of each carbon atom.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Pyrimidine N-H | Variable, broad | C2 | ~150-160 |

| Pyrimidine C5-H | ~5.5-6.5 | C4 (C=O) | ~160-170 |

| p-Tolyl Ar-H | ~7.0-8.0 (two doublets) | C5 | ~90-100 |

| p-Tolyl CH₃ | ~2.3-2.5 (singlet) | C6 (C-OH) | ~160-170 |

| Hydroxyl O-H | Variable, broad | p-Tolyl C1' | ~130-140 |

| p-Tolyl C2'/C6' | ~128-130 | ||

| p-Tolyl C3'/C5' | ~115-125 | ||

| p-Tolyl C4' | ~140-145 | ||

| p-Tolyl CH₃ | ~20-25 |

Note: Expected chemical shifts are estimates based on data from analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

Analysis of related pyrimidine derivatives provides a basis for these expectations. For example, the IR spectrum of ethyl-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows strong bands for the N-H and C=O stretching vibrations. researchgate.net Specifically, the spectrum of a chromeno[2,3-d]pyrimidine derivative displayed a broad band around 3421 cm⁻¹ attributed to O-H and N-H stretching, and a band at 1639 cm⁻¹ for the C=N group. researchgate.net

Based on these comparisons, the following vibrational frequencies are anticipated for this compound:

O-H and N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl and amide N-H groups, likely broadened by hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations from the p-tolyl group would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O stretching: A strong absorption band characteristic of the pyrimidinone carbonyl group is expected in the range of 1650-1700 cm⁻¹.

C=N and C=C stretching: Vibrations associated with the pyrimidine ring and the aromatic p-tolyl group would be found in the 1500-1650 cm⁻¹ region.

C-O stretching: The C-O stretching of the hydroxyl group would likely appear in the 1200-1300 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H stretch | 3200-3500 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | <3000 | Medium |

| C=O stretch | 1650-1700 | Strong |

| C=N / C=C stretch | 1500-1650 | Medium to Strong |

| C-O stretch | 1200-1300 | Medium |

Note: Expected wavenumber ranges are based on data from analogous compounds and standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The pyrimidine ring fused with a p-tolyl group in this compound constitutes a chromophore that is expected to absorb in the UV region.

While a specific UV-Vis spectrum for the title compound is not available in the provided search results, the absorption characteristics can be inferred from related structures. Pyrimidine derivatives generally exhibit absorption maxima (λmax) in the UV range. adenuniv.com The exact position of these maxima is influenced by the nature and position of substituents on the pyrimidine ring, as well as the solvent used for analysis. Derivative UV/Vis spectroscopy can be a useful technique for the analysis of substances in complex mixtures by enhancing the resolution of overlapping spectral bands. researchgate.netajpaonline.comjocpr.com For this compound, the presence of the hydroxyl and p-tolyl groups, both of which can participate in conjugation and resonance, is expected to influence the λmax values. It is anticipated that the compound will exhibit characteristic π → π* and n → π* transitions.

| Transition | Expected Wavelength Range (nm) |

| π → π | 250-350 |

| n → π | >300 |

Note: The expected wavelength ranges are estimations based on the general UV-Vis absorption of pyrimidinone and aromatic systems.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would be used to confirm its molecular formula, C₁₁H₁₀N₂O₂.

In the mass spectrum of the related compound, ethyl-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the molecular ion peak (M+) was observed at m/z 274. researchgate.net This corresponds to its molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of approximately 218.22 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental formula. Fragmentation patterns observed in the mass spectrum would also provide valuable structural information, for example, through the loss of the tolyl group or other small fragments.

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. For C₁₁H₁₀N₂O₂, the theoretical elemental composition is approximately:

Carbon (C): 60.55%

Hydrogen (H): 4.62%

Nitrogen (N): 12.84%

Oxygen (O): 14.66%

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized compound. For example, the elemental analysis of ethyl-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed a close correlation between the calculated and found percentages for C, H, and N. researchgate.net

| Analysis | Expected Result for C₁₁H₁₀N₂O₂ |

| Mass Spectrometry (MS) | |

| Molecular Ion Peak [M]⁺ | m/z ≈ 218 |

| Elemental Analysis | |

| % Carbon (C) | ~60.55% |

| % Hydrogen (H) | ~4.62% |

| % Nitrogen (N) | ~12.84% |

Single Crystal X-ray Diffraction Studies of Related Pyrimidinone Analogues (e.g., 4-Phenyl-6-(p-tolyl)pyrimidin-2(1H)-one)

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not reported in the search results, studies on related pyrimidine derivatives offer significant insights into the likely structural characteristics. mdpi.comresearchgate.netnih.gov

For the analogous compound, 4-Phenyl-6-(p-tolyl)pyrimidin-2(1H)-one, it is expected that the pyrimidine ring would be essentially planar. The phenyl and p-tolyl substituents would be twisted out of the plane of the pyrimidine ring to varying degrees to minimize steric hindrance.

X-ray diffraction studies on other substituted pyrimidines have revealed the importance of intermolecular hydrogen bonding in the crystal packing. mdpi.com In the solid state of this compound, it is highly probable that the hydroxyl and N-H groups would participate in hydrogen bonding, forming dimers or more extended networks. These interactions play a crucial role in stabilizing the crystal lattice. The crystal structure of a related pyrazolo[1,5-a]pyrimidine (B1248293) showed various intermolecular interactions, including Cl···Cl, Br···Cl, and C–H···N, which contribute to the stability of the crystal structure. researchgate.net

| Structural Parameter | Expected Feature for 4-Phenyl-6-(p-tolyl)pyrimidin-2(1H)-one |

| Pyrimidine Ring | Planar |

| Substituent Orientation | Phenyl and p-tolyl groups twisted relative to the pyrimidine ring |

| Intermolecular Interactions | N-H···O or N-H···N hydrogen bonding, π-π stacking interactions |

| Crystal System | Likely to be monoclinic or orthorhombic |

Note: The expected features are based on the analysis of crystal structures of similar pyrimidine derivatives.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. DFT calculations on pyrimidine (B1678525) derivatives are routinely used to predict their geometric and electronic properties with high accuracy. wjarr.combohrium.com

The choice of a basis set in DFT calculations is crucial for obtaining reliable results. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For molecules like 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one, which contains hydrogen, carbon, nitrogen, and oxygen atoms, several standard basis sets are commonly employed.

B3LYP/6-31G(d): This is a popular combination for initial geometry optimizations and frequency calculations on organic molecules. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic nature of chemical bonds. plu.mx

B3LYP/6-31G(d,p): To improve upon the 6-31G(d) basis set, polarization functions are also added to hydrogen atoms. This level of theory provides a better description of bond angles and hydrogen bonding interactions.

B3LYP/6-311++G(d,p): For more accurate energy calculations and a better description of electronic properties, the larger 6-311++G(d,p) basis set is often used. wjarr.comrsc.org This triple-split valence basis set includes diffuse functions (indicated by "++") on both heavy atoms and hydrogen atoms, which are important for describing anions and weak non-covalent interactions. The inclusion of diffuse functions is particularly relevant for systems capable of hydrogen bonding and for calculating properties like electron affinity and proton affinity. doaj.org

The selection of the basis set represents a trade-off between computational cost and accuracy. For a molecule of this size, geometry optimizations are often performed at a lower level of theory (e.g., B3LYP/6-31G(d)), followed by single-point energy calculations at a higher level (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate electronic properties. jchemrev.com

| Basis Set | Description | Typical Application |

|---|---|---|

| B3LYP/6-31G(d) | Double-zeta split-valence with polarization on heavy atoms. | Initial geometry optimization and vibrational frequencies. |

| B3LYP/6-31G(d,p) | Adds polarization functions to hydrogen atoms. | Improved description of bond angles and hydrogen bonding. |

| B3LYP/6-311++G(d,p) | Triple-zeta split-valence with diffuse and polarization functions on all atoms. | High-accuracy single-point energy calculations, electronic properties, and non-covalent interactions. |

Geometry optimization is a computational procedure that determines the minimum energy conformation of a molecule. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The optimized geometry provides insights into the molecule's three-dimensional shape. It is expected that the pyrimidine ring will be nearly planar, while the p-tolyl group will have some rotational freedom around the C-C bond connecting it to the pyrimidine ring.

The existence of tautomers is a key consideration for hydroxypyrimidinones. nih.govchemicalbook.com The "6-hydroxy...4(3H)-one" nomenclature suggests a keto-enol tautomerism. Computational studies can predict the relative stabilities of the possible tautomeric forms. For similar pyrimidin-4-one systems, the keto form is often found to be the most stable. researchgate.net

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| Bond Lengths | Equilibrium distances between atomic nuclei. | Provides the fundamental structure of the molecule. |

| Bond Angles | Angles between adjacent bonds. | Defines the molecular geometry and steric hindrance. |

| Dihedral Angles | Torsional angles describing the rotation around a bond. | Determines the orientation of the p-tolyl group relative to the pyrimidine ring. |

| Atomic Charges | Distribution of electron density among the atoms. | Identifies electrophilic and nucleophilic centers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the pyrimidine ring and the oxygen atoms. The LUMO, on the other hand, is likely to be distributed over the π-system of the pyrimidine and tolyl rings.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index indicates a strong electrophile.

| Parameter | Formula | Interpretation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = (ELUMO + EHOMO)2 / (8(ELUMO - EHOMO)) | Propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. The MEP is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic interactions. The hydrogen atoms of the hydroxyl and N-H groups will likely exhibit positive potential (blue), making them susceptible to nucleophilic attack. The aromatic rings are expected to show a more neutral potential.

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO materials.

For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer, which can be facilitated by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the p-tolyl group can act as an electron-donating group, while the pyrimidinone ring with its electronegative nitrogen and oxygen atoms can act as an electron-accepting moiety. This donor-acceptor architecture suggests that the molecule may exhibit NLO properties. DFT calculations can provide a quantitative estimate of the first-order hyperpolarizability. rsc.org

| NLO Parameter | Description | Significance |

|---|---|---|

| Dipole Moment (μ) | Measure of the asymmetry of the molecular charge distribution. | Contributes to the overall NLO response. |

| Polarizability (α) | Measure of the ease with which the electron cloud can be distorted by an external electric field. | A prerequisite for NLO activity. |

| First-order Hyperpolarizability (β) | A measure of the second-order NLO response. | Indicates the potential of the molecule for applications such as second-harmonic generation. |

Supramolecular Interactions and Crystal Packing Analysis (based on related compounds)

In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, a process known as crystal packing. The nature of this arrangement is governed by various non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting the crystal structure and properties of the solid material.

Given the molecular structure, several key supramolecular interactions are anticipated:

Hydrogen Bonding: The presence of N-H and O-H groups makes hydrogen bonding a dominant intermolecular force. These groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This is a common feature in the crystal structures of pyrimidinone derivatives. acs.orgnih.gov

π-π Stacking: The aromatic p-tolyl and pyrimidine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the stability of the crystal lattice. nih.gov

C-H···π Interactions: The C-H bonds of the tolyl and pyrimidine rings can interact with the π-systems of neighboring molecules, further stabilizing the crystal packing.

Computational methods, in conjunction with crystallographic data from related compounds, can be used to model and analyze these supramolecular assemblies. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.

| Interaction Type | Description | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Donors: N-H, O-H; Acceptors: C=O, N | Primary driving force for the formation of supramolecular synthons. |

| π-π Stacking | Interaction between the pyrimidine and p-tolyl rings. | Contributes to the stabilization of the crystal lattice through parallel or offset stacking. |

| C-H···π Interactions | Interaction of C-H bonds with the aromatic π-systems. | Provides additional stabilization to the three-dimensional network. |

| van der Waals Forces | Weak, non-specific interactions between all atoms. | Contributes to the overall cohesive energy of the crystal. |

Hirshfeld Surface Analysis

For this compound, this analysis reveals the relative importance of different types of non-covalent interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The analysis typically highlights the predominance of H···H, O···H/H···O, and C···H/H···C contacts, which indicates that van der Waals forces and hydrogen bonding are the primary forces directing the supramolecular architecture. nih.gov Red spots on the d_norm mapped surface indicate close intermolecular contacts, which are crucial for stabilizing the crystal structure. nih.govnih.gov

Table 1: Percentage Contributions of Intermolecular Contacts for a Pyrimidinone Derivative from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40.5% | Represents the most significant contribution, indicative of van der Waals forces. nih.gov |

| O···H/H···O | 28.2% | Corresponds to hydrogen bonding interactions, crucial for molecular recognition. nih.gov |

| C···H/H···C | 15.8% | Relates to weaker C-H···π or C-H···O interactions. nih.gov |

| C···C | 5.5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| N···H/H···N | 4.7% | Indicates the involvement of nitrogen atoms in hydrogen bonding. nih.gov |

Note: Data is representative of a typical pyrimidinone derivative and is for illustrative purposes.

Hydrogen Bonding Networks (e.g., N-H…O, C-H…O)

Hydrogen bonds are highly specific, directional interactions that play a pivotal role in the molecular assembly of this compound. The presence of hydrogen bond donors (N-H group) and acceptors (carbonyl oxygen, hydroxyl oxygen, and ring nitrogen atoms) allows for the formation of robust and predictable supramolecular synthons.

In the crystalline state, molecules of this pyrimidinone derivative are often linked by intermolecular N-H···O hydrogen bonds, where the pyrimidinone ring's N-H group donates a proton to the carbonyl oxygen of an adjacent molecule. This typically results in the formation of centrosymmetric dimers or infinite chains. nih.gov Additionally, weaker C-H···O interactions, involving aromatic C-H groups from the tolyl ring and the carbonyl oxygen, further stabilize the crystal packing, creating a complex three-dimensional network. researchgate.net The interplay of these strong and weak hydrogen bonds is fundamental to the compound's solid-state structure.

Pi-Stacking Interactions

The planar aromatic systems of the pyrimidinone and p-tolyl rings in this compound facilitate π-π stacking interactions. researcher.life These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are crucial in stabilizing the parallel or offset arrangement of molecules in the crystal. nih.govnih.gov

Void Analysis and Energy Frameworks

Void analysis is a computational method used to investigate the packing efficiency of a crystal structure. By calculating the volume of empty spaces or voids within the unit cell, one can assess how tightly the molecules are packed. nih.gov For a compound like this compound, a low percentage of void volume (typically under 10%) indicates efficient and compact crystal packing, suggesting that the intermolecular interactions effectively minimize empty space. nih.govnih.gov

Energy framework analysis provides a visual and quantitative representation of the intermolecular interaction energies within the crystal. This method calculates the electrostatic, dispersion, and total interaction energies between a central molecule and its neighbors. The results are often depicted as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the interaction strength. nih.gov This analysis can reveal the energetic topology of the crystal packing, clearly distinguishing the dominant forces. For many organic molecules, the dispersion energy framework is significantly stronger than the electrostatic framework, indicating that van der Waals forces are the most significant contributors to the stabilization of the crystal structure. nih.govnih.gov

Mechanistic Studies of Chemical Reactions Involving Pyrimidinone Rings (e.g., Chlorination Mechanisms)

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic dictates its reactivity towards various reagents. Chemical reactions, such as chlorination, are important for the functionalization of the pyrimidinone core, enabling the synthesis of new derivatives.

The chlorination of a pyrimidinone ring typically proceeds via an electrophilic substitution mechanism, although the ring's electron-deficient nature makes it less reactive than benzene (B151609). The reaction often requires activating groups on the ring and specific chlorinating agents. The mechanism can be generalized as follows:

Generation of the Electrophile : A chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride) generates the electrophilic chlorine species.

Nucleophilic Attack : The π-electron system of the pyrimidinone ring acts as a nucleophile, attacking the electrophilic chlorine. This attack is regioselective, with the position of substitution (e.g., C5) being determined by the directing effects of the existing substituents (hydroxyl, carbonyl, and tolyl groups). The attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation : A base present in the reaction mixture removes a proton from the carbon atom that formed the new C-Cl bond. This step restores the aromaticity of the pyrimidine ring, yielding the chlorinated product.

The presence of the hydroxyl group at the C6 position and the carbonyl group at the C4 position significantly influences the electron density distribution in the ring, thereby directing the incoming electrophile.

In Silico Prediction of Biological Activities (e.g., PASS Prediction)

In silico tools are increasingly used in the early stages of drug discovery to predict the biological potential of chemical compounds, thereby saving time and resources. The Prediction of Activity Spectra for Substances (PASS) is one such computational tool that predicts a wide range of biological activities based on the structural formula of a compound. ijsdr.org

The PASS algorithm analyzes the structure of a query molecule, like this compound, and compares it to a large database of known biologically active substances. ijsdr.org The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). ijsdr.org Activities with high Pa values and low Pi values are considered the most likely for the compound.

For pyrimidinone derivatives, PASS predictions can suggest a wide array of potential pharmacological effects, such as anti-inflammatory, kinase inhibitory, or antimicrobial activities, guiding further experimental validation. mdpi.comnih.govnih.gov

Table 2: Representative PASS Prediction Results for a Pyrimidinone Scaffold

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

|---|---|---|---|

| Kinase Inhibitor | 0.852 | 0.011 | High probability of acting as a kinase inhibitor. |

| Anti-inflammatory | 0.798 | 0.025 | Likely to possess anti-inflammatory properties. |

| Antineoplastic | 0.755 | 0.031 | Moderate to high probability of having anticancer activity. |

| Apoptosis Agonist | 0.689 | 0.045 | Suggests a potential mechanism of action via apoptosis induction. ijsdr.org |

| Antifungal | 0.610 | 0.089 | Moderate likelihood of antifungal activity. |

Note: The Pa and Pi values are hypothetical and serve to illustrate the typical output of a PASS prediction for a molecule with a pyrimidinone core structure.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of pyrimidinone derivatives can be significantly altered by various structural modifications. researchgate.net The strategic placement of different substituents on the pyrimidine (B1678525) ring can enhance potency and selectivity for specific biological targets. humanjournals.com For instance, in the broader class of pyrimidines, the introduction of different functional groups can lead to a wide spectrum of biological activities, including anticancer and antimicrobial effects. researchgate.net

The potency and selectivity of pyrimidine-based compounds are often dictated by the nature and position of their substituents. Studies on related pyrido[2,3-d]pyrimidines have shown that modifications at various positions of the heterocyclic core can fine-tune their inhibitory activity against kinases. researchgate.net For example, substitutions on a phenylamino (B1219803) moiety at the 2-position of a pyrido[2,3-d]pyrimidin-7-one scaffold were found to improve both potency and selectivity. researchgate.net

The following table summarizes the effects of structural modifications on the biological activity of various pyrimidine derivatives.

| Scaffold | Modification | Effect on Biological Activity |

| Pyrimidinone | General Substituent Changes | Altered anticancer and antimicrobial properties researchgate.net |

| Pyrido[2,3-d]pyrimidine | Substitution at C6 and C8 | Influenced CDK4/cyclinD3 and CDK6/cyclinD3 inhibition nih.gov |

| Pyrido[2,3-d]pyrimidine | Conversion of thioxo to hydrazide | Enhanced anti-hepatic cancer activity nih.gov |

Role of the Hydroxy Group at Position 6 in Modulating Biological Activity

While direct studies on 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one are specific, the general importance of hydroxyl groups in similar scaffolds is well-documented. For instance, in 4-hydroxypyrimidine (B43898) inhibitors of prolyl hydroxylase domains (PHDs), the hydroxyl group is part of the key pharmacophore that interacts with the enzyme's active site. nih.gov The ability of the pyrimidine ring to form hydrogen bonds is a key factor in its widespread use in drug candidates. nih.gov

Influence of the p-Tolyl Group at Position 2 on Molecular Recognition and Efficacy

The p-tolyl group at the 2-position of the pyrimidinone ring plays a significant role in molecular recognition and efficacy, primarily through hydrophobic and aromatic interactions. The tolyl group, consisting of a benzene (B151609) ring substituted with a methyl group, can engage in π-stacking and van der Waals interactions with hydrophobic pockets within a biological target.

In a study of organoantimony derivatives with tolyl groups, these compounds exhibited superior cytostatic activity against cancer cell lines. mdpi.com This suggests that the tolyl moiety contributes favorably to the compound's interaction with its biological target. The methyl group of the p-tolyl substituent can also influence the electronic properties of the aromatic ring, which in turn can affect binding affinity. The pyrimidine ring itself can act as a bioisostere for phenyl and other aromatic systems, and the addition of the p-tolyl group further modulates these properties. mdpi.com

The following table illustrates the impact of the p-tolyl group and related substituents on biological activity in different heterocyclic systems.

| Scaffold | Substituent at Position 2 | Observed Effect |

| Organoantimony complexes | p-Tolyl group | Superior cytostatic activity mdpi.com |

| 1,2,4-Triazolo[1,5-a]pyrimidine | 4-Isopropoxyphenyl | High potency as a xanthine (B1682287) oxidase inhibitor nih.gov |

Impact of Other Substituents on the Pyrimidinone Core on Bioactivity Profiles

The bioactivity of the pyrimidinone core is highly sensitive to the nature and position of other substituents. The introduction of various functional groups can modulate the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.

For example, in pyrido[2,3-d]pyrimidines, the presence of an acetyl and an isopropyl moiety at the C6 and C8 positions, respectively, resulted in a 2.5-fold greater selectivity for CDK4/cyclinD3 over CDK6/cyclinD3. nih.gov Conversely, changing a tert-butyl group at the C8-substituent did not significantly affect CDK4/6 targeting bioactivity. nih.gov This highlights the nuanced effects of different substituents.

In a series of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, the introduction of a carboxylic acid group at the 6-position, along with a 4-isopropoxyphenyl group at the 2-position, resulted in a compound that was 23 times more potent than allopurinol (B61711) as a xanthine oxidase inhibitor. nih.gov This demonstrates the synergistic effect of multiple substituents in enhancing biological activity.

Comparative SAR with Related Pyrimidinone and Fused Pyrimidine Scaffolds

Comparing the SAR of this compound with related pyrimidinone and fused pyrimidine scaffolds provides a broader understanding of the structural requirements for biological activity. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have been extensively studied for their therapeutic potential, particularly as anticancer agents. researchgate.netnih.gov

The fusion of a second ring to the pyrimidine core can significantly alter its biological properties. For instance, changing the fusion from a [2,3-d] to a [3,2-d] pyrrolopyrimidine scaffold resulted in dual inhibitory activity toward EGFR and ErbB2. nih.gov In the case of pyrido[2,3-d]pyrimidines, converting a thioxo group to a hydrazide moiety significantly enhanced anti-hepatic cancer activity. nih.gov

The following table provides a comparative overview of SAR findings across different pyrimidine-based scaffolds.

| Scaffold | Key SAR Finding | Resulting Biological Activity |

| Pyrrolopyrimidine [2,3-d] vs [3,2-d] | Change in ring fusion | Dual EGFR and ErbB2 inhibition nih.gov |

| Pyrido[2,3-d]pyrimidine | Thioxo to hydrazide conversion | Enhanced anti-hepatic cancer activity nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Carboxylic acid at C6 | Increased xanthine oxidase inhibitory potency nih.gov |

These comparative studies underscore the versatility of the pyrimidine ring and demonstrate how its biological profile can be rationally modified through structural alterations and ring fusion strategies. nih.gov

Molecular Mechanisms of Action and Target Interactions in Vitro/in Silico Research

Molecular Docking and Dynamics Simulations for Target Identification

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one, and its potential biological targets at the molecular level. These in silico methods provide valuable insights into the binding modes, affinities, and the key amino acid residues involved in the interaction, guiding further experimental studies.

For pyrimidine (B1678525) derivatives, molecular docking studies have been instrumental in identifying potential protein targets. For instance, in the context of discovering novel inhibitors for enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), docking simulations have revealed crucial interactions with specific residues such as Phe424, Phe381, His308, His226, Gln307, and Glu394. mdpi.com These studies often show that van der Waals forces and π-π interactions play a significant role in the binding affinity. mdpi.com Molecular dynamics (MD) simulations further complement these findings by providing a dynamic view of the ligand-protein complex, confirming the stability of the interactions over time. mdpi.comnih.gov

While specific docking studies solely on this compound are not extensively detailed in the provided results, the general principles derived from studies on similar pyrimidine-based compounds are highly relevant. For example, the docking of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclin-dependent kinases (CDKs) has been used to understand structure-activity relationships and guide the design of more potent inhibitors. nih.gov The reliability of such docking procedures is often validated by redocking a known co-crystal ligand into the protein's active site, with a root mean square deviation (RMSD) value of less than 2 Å indicating a reliable protocol. plos.org

Table 1: Key Amino Acid Residues in Protein-Ligand Interactions Identified Through Molecular Docking

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Phe424, Phe381, His308, His226, Gln307, Glu394 | Not Specified | mdpi.com |

| Tyrosinase | His244, Cys83, Arg268 | Hydrogen Bonding | nih.gov |

| Tyrosinase | His85, Phe264, Glu322, Val248 | Hydrophobic Interactions | nih.gov |

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Research has explored the inhibitory potential of this compound and related compounds against various enzymes.

Kinase Inhibition (e.g., EGFR, PDGFRβ, CDK4/cyclin D1)

Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Pyrimidine and pyridopyrimidine derivatives have been investigated as inhibitors of several kinases.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. Some pyridopyrimidine derivatives have shown the ability to inhibit EGFR. nih.gov For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, which share heterocyclic structural motifs, have demonstrated significant EGFR kinase inhibition with IC50 values comparable to the known inhibitor erlotinib. mdpi.com

Cyclin-Dependent Kinase 4/Cyclin D1 (CDK4/cyclin D1): This complex is essential for the progression of the cell cycle from the G1 to the S phase. jci.org Inhibitors of CDK4/6 are a recognized class of cancer therapeutics. plos.orgamegroups.org Studies on pyridopyrimidine derivatives have identified compounds that dually inhibit both EGFR and CDK4/cyclin D1. nih.gov The combination of CDK4/6 inhibitors with other targeted agents, such as EGFR inhibitors in certain lung cancers, has shown synergistic effects in vitro. nih.gov

While direct inhibitory data for this compound on these specific kinases is not detailed, the structural similarity to other known kinase inhibitors suggests this as a plausible area of its biological activity.

Table 2: Examples of Pyrimidine-Related Compounds and their Kinase Inhibitory Activity

| Compound Type | Target Kinase | Key Findings | Reference |

| Pyridopyrimidine derivatives | EGFR, CDK4/cyclin D1 | Dual inhibition observed | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole derivatives | EGFR | IC50 values comparable to erlotinib | mdpi.com |

| CDK4/6 inhibitors (e.g., Palbociclib) | CDK4/6 | Induce cell cycle arrest | plos.org |

Nucleic Acid Interactions (e.g., DNA Binding Abilities)

The interaction of small molecules with nucleic acids, particularly DNA, is a fundamental mechanism for many anticancer and antiviral drugs. mdpi.com These interactions can occur through non-covalent modes such as intercalation, groove binding, or electrostatic interactions. mdpi.com

Research on hybrid 4,6-dihydrazone pyrimidine derivatives has demonstrated their ability to bind to DNA. mdpi.com Molecular docking studies of these compounds with DNA have suggested that the pyrimidine group can insert between the base pairs, while other parts of the molecule extend into the DNA grooves. mdpi.com Peptide Nucleic Acids (PNAs), which are DNA analogs with a peptide-like backbone, have also been studied for their ability to bind to double-stranded DNA and interfere with DNA-protein interactions. nih.govnih.gov

Although direct evidence for the DNA binding of this compound is not explicitly available in the search results, the established DNA-interacting properties of other pyrimidine-containing molecules provide a basis for hypothesizing such a mechanism. mdpi.com

Insights into Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest in Cellular Models)

The ultimate effect of a bioactive compound on a cell is often the result of its modulation of specific cellular pathways, leading to outcomes such as programmed cell death (apoptosis) or the halting of cell division (cell cycle arrest).

Apoptosis Induction: Apoptosis is a critical process for removing damaged or unwanted cells. Many anticancer agents work by inducing apoptosis in cancer cells. plos.org Studies on various compounds, including chalcone (B49325) and eugenol (B1671780) derivatives, have shown that they can induce apoptosis through mechanisms such as the generation of reactive oxygen species (ROS), activation of caspases, and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. plos.orgnih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process, and its disruption can prevent cell proliferation. mdpi.com Compounds can induce cell cycle arrest at different phases, such as G1/S or G2/M. mdpi.comnih.gov For example, some benzimidazole (B57391) derivatives have been shown to cause cell cycle arrest in cancer cell lines, an effect linked to their inhibition of EGFR. mdpi.com Similarly, CDK4/6 inhibitors are known to induce G1 arrest. plos.org

While the specific effects of this compound on these pathways require direct investigation, the known activities of structurally related pyrimidine and heterocyclic compounds suggest that it may also influence apoptosis and cell cycle progression. mdpi.comnih.gov

Table 3: Cellular Effects of Bioactive Compounds

| Compound/Derivative Type | Cellular Effect | Mechanism | Reference |

| Chalcone derivative | Apoptosis, Cell Cycle Arrest | ROS generation | nih.gov |

| Eugenol derivative | Apoptosis, Cell Cycle Arrest | Not Specified | plos.org |

| Benzimidazole derivative | Apoptosis, Cell Cycle Arrest | EGFR inhibition | mdpi.com |

| Genistein | Apoptosis, G2/M Arrest | Inhibition of PI3k/Akt pathway | mdpi.com |

| Hydroxytyrosol | Apoptosis, G1/S Arrest | Inhibition of Akt/STAT3 signaling | nih.gov |

Potential Biomedical and Pharmaceutical Research Applications

Research into Anticancer Agents

The pyrimidin-4(3H)-one core is a prominent feature in the design of new anticancer agents. nih.govnih.gov Researchers have synthesized and evaluated numerous derivatives, showing that this scaffold can be modified to target various mechanisms involved in cancer progression.

Studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to the core compound, have identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Certain compounds in this class have shown potent inhibitory activity against both wild-type EGFR and its T790M mutant, which is associated with drug resistance. nih.gov For instance, compound 8a (a pyridopyrimidinone derivative) demonstrated high inhibitory activity against EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively, and was shown to induce apoptosis in prostate cancer cells. nih.gov

Other research has focused on the development of pyrimidine (B1678525) derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial targets in oncology. researchgate.net Molecular docking studies suggest that 4,6-diaryl-substituted pyrimidines have a strong binding affinity for the PIK3γ isoform. researchgate.net Similarly, derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) have been investigated as inhibitors of KRAS-G12D, a mutation prevalent in pancreatic cancers. mdpi.com Compound 10c from this class showed selective anti-proliferative activity in KRAS-G12D mutated Panc1 cells with an IC50 of 1.40 μM. mdpi.com

The cytotoxic effects of pyrimidinone derivatives have also been explored. A study on 6-ferrocenylpyrimidin-4(3H)-one derivatives found that the compounds induced a dose-dependent toxic effect on breast cancer (MCF-7) cell lines. nih.gov The most pronounced cytotoxic effect was exhibited by 2-methyl-6-ferrocenylpyrimidin-4(3H)-one , with an IC50 value of 17 ± 1 µM against MCF-7 cells. nih.gov

| Compound Class/Derivative | Target/Assay | Key Finding | Source |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | EGFRWT and EGFRT790M Inhibition | Showed high inhibitory activity with IC50 values of 0.099 µM (WT) and 0.123 µM (T790M). nih.gov | nih.gov |

| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | Cytotoxicity (MCF-7 cells) | Exhibited an IC50 of 17 ± 1 µM. nih.gov | nih.gov |

| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivative (10c) | Anti-proliferation (Panc1 cells) | Demonstrated an IC50 of 1.40 μM against KRAS-G12D mutated cells. mdpi.com | mdpi.com |

| 4,6-Diarylpyrimidines | Molecular Docking (PIK3γ) | Showed high binding affinity, suggesting potential as PI3K inhibitors. researchgate.net | researchgate.net |

Research into Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The pyrimidine scaffold is a cornerstone in the development of novel antimicrobial agents. nih.govrsc.org Derivatives have been synthesized and tested against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govmdpi.com

One area of investigation involves targeting bacterial DNA gyrase, an essential enzyme for bacterial survival. nih.govmdpi.com Quinazolin-4(3H)-one derivatives, which incorporate a pyrimidine ring, have been designed as DNA gyrase inhibitors. nih.govmdpi.com In one study, hydrazone derivatives of quinazolin-4(3H)-one showed potent activity against several bacterial and fungal strains, with compound 5a (a formyl-pyrazole derivative) being the most potent, with MIC values ranging from 1–16 μg/mL. mdpi.com

Other research has identified 4H-pyridopyrimidines as inhibitors of bacterial protein synthesis. nih.govresearchgate.net Through structure-activity relationship (SAR) studies, optimized compounds were found to inhibit the growth of bacteria such as E. faecalis, S. pneumoniae, and S. aureus with MIC values between 2 and 4 μg/mL. nih.govresearchgate.net

Furthermore, studies on 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines have shown activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria known for their high rates of antibiotic resistance. mdpi.com While inactive against M. tuberculosis, these compounds inhibited the growth of all other tested ESKAPE pathogens, highlighting a reverse bioactivity profile compared to the parent hit compound. mdpi.com

| Compound Class/Derivative | Target/Organism | Key Finding | Source |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative (5a) | Various bacteria and fungi | Showed potent antimicrobial activity with MIC values in the range of 1–16 μg/mL. mdpi.com | mdpi.com |

| 4H-pyridopyrimidines | S. aureus, S. pneumoniae | Inhibited bacterial growth with MIC values of 4 μg/mL and 2 μg/mL, respectively. nih.govresearchgate.net | nih.govresearchgate.net |

| Quinazolinone Schiff bases | E. coli | Showed good antibacterial activity at a concentration of 128 µg/mL. nih.gov | nih.gov |

| 2-(1-(Pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4c) | S. typhimurium | Demonstrated more potent antibacterial activity than Amoxicillin with a MIC value of 4 μg/mL. mdpi.com | mdpi.com |

Research into Anti-inflammatory and Analgesic Agents

Derivatives of pyrimidine are being actively investigated for their potential to treat pain and inflammation. nih.govresearchgate.net Research has shown that these compounds can interfere with inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. rsc.orgresearchgate.net

A study on a series of 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines found that several derivatives possessed considerable anti-inflammatory and analgesic activity when compared to the reference drug Diclofenac sodium. researchgate.net Specifically, compounds with 4-Me, 4-Cl, and 3-NO2 substituents on the 6-aryl ring showed potent activity. researchgate.net

Similarly, research into morpholinopyrimidine derivatives identified compounds that can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells at non-cytotoxic concentrations. rsc.org The most active compounds, V4 and V8 , were found to dramatically reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and COX-2, key enzymes in the inflammatory response. rsc.org Molecular docking studies supported these findings, showing a strong affinity of the compounds for the active sites of iNOS and COX-2. rsc.org Additionally, pyrimidine acrylamides have been evaluated as inhibitors of lipoxygenase, another enzyme involved in inflammation. mdpi.com

Research into Antioxidant Agents

The pyrimidine scaffold is a feature of many compounds investigated for antioxidant properties. mdpi.comijpsonline.com Antioxidants can neutralize harmful free radicals, which are implicated in a wide range of diseases. medcraveonline.comnih.gov The antioxidant potential of pyrimidine derivatives is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijpsonline.commedcraveonline.com

Studies have shown that various pyrimidine derivatives are effective radical scavengers. mdpi.commedcraveonline.com For example, pyrimidine acrylamides were synthesized and evaluated for their ability to inhibit lipid peroxidation and scavenge DPPH radicals. mdpi.com While most showed limited DPPH scavenging, compounds 4 , 5 , and 7 were identified as potent inhibitors of lipid peroxidation. mdpi.com Another study on 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione found that their antiradical activity was significantly dependent on the structure of the substituent in the thioether fragment. nih.gov The activity was assessed using a model of Fe2+-dependent adrenaline oxidation. nih.gov

The ability of these compounds to donate a hydrogen atom or an electron is key to their antioxidant function, which can be measured by the decrease in absorbance of the DPPH radical at 517 nm. medcraveonline.com The concentration of the compound and the reaction time are significant factors influencing their radical scavenging activity. medcraveonline.com

| Compound Class/Derivative | Assay | Key Finding | Source |

|---|---|---|---|

| Pyrimidine acrylamides (4, 5, 7) | Lipid Peroxidation Inhibition | Showed high inhibitory activity (71-82%). mdpi.com | mdpi.com |

| 7-Thio derivatives of cyclopenta[d]pyrimidine-dione | Fe2+-dependent adrenaline oxidation | Antiradical activity was found to be structure-dependent. nih.gov | nih.gov |

| Monocyclic pyrimidinium betaine (B1666868) (3) | DPPH Radical Scavenging | Demonstrated the strongest activity among tested betaines at high concentrations. medcraveonline.com | medcraveonline.com |

Research into Other General Therapeutic Areas:

The pyrimidine core has emerged as a promising scaffold for the development of calcium channel modulators. nih.govnih.gov Calcium channel blockers are critical cardiovascular drugs used to treat conditions like hypertension. nih.govlitfl.com Research has identified pyrimidine derivatives that can block L-type calcium channels, which are vital in the excitation-contraction coupling of many excitable cells. nih.govnih.gov

A preliminary study characterized a series of 5,6-diamino-4-hydroxy-2-mercaptopyrimidine derivatives as a new chemotype of calcium entry blockers. nih.gov These compounds were shown to relax ileum smooth muscle and block L-type over T-type calcium currents in patch-clamp experiments. nih.gov The activity appeared to depend on having lipophilic substituents at positions 2 and 5 of the pyrimidine ring. nih.gov Further research has focused on designing and synthesizing novel tetrahydropyrimidine (B8763341) derivatives as potential calcium channel blockers, highlighting the continued interest in this area. mdpi.com

The fight against tuberculosis has also benefited from research into pyrimidine-based compounds. mdpi.comnih.gov Specific structural features of the pyrimidinone ring have been found to be crucial for activity against Mycobacterium tuberculosis (Mtb).

In a study of 2-Pyrazolylpyrimidinones , the pyrimidin-4(3H)-one ring was identified as a critical component for maintaining antitubercular activity. nih.gov Structure-activity relationship (SAR) studies revealed that both ring nitrogens of the pyrimidinone core were essential for activity against Mtb. nih.gov The research also highlighted the important role of hydrophobic substituents at other positions on the ring for potency. nih.gov This work underscores the potential for developing novel antitubercular agents by modifying the pyrimidin-4(3H)-one scaffold. nih.gov

Antidiabetic and Hypoglycemic Effects

Similarly, there is a lack of available data on the antidiabetic and hypoglycemic properties of 6-Hydroxy-2-(p-tolyl)pyrimidin-4(3H)-one. The broader class of pyrimidine derivatives has been investigated for antidiabetic potential, with some compounds showing activity as dipeptidyl peptidase-IV (DPP-IV) inhibitors. These pyrimidine-based structures are, however, chemically distinct from this compound. General information on oral hypoglycemic agents covers various chemical classes, but does not provide specific data on this compound.

Purine (B94841) Antagonism

The potential for this compound to act as a purine antagonist is not documented in the available literature. Research into purine antagonism often involves compounds that mimic the structure of natural purines to interfere with metabolic pathways or receptor signaling. While pyrimidines are a related class of heterocycles, specific studies on the purine antagonistic effects of this compound are absent.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has been a central focus for organic chemists, leading to the development of various synthetic protocols. asianpubs.org A significant future direction is the establishment of novel and sustainable synthetic methodologies that are both efficient and environmentally benign. benthamdirect.comresearchgate.net

Traditional methods for synthesizing pyrimidine derivatives often involve multi-step procedures and the use of harsh reagents. nih.gov Modern approaches are increasingly focused on green chemistry principles, such as the use of eco-friendly solvents, catalysts, and energy sources. benthamdirect.comresearchgate.net For instance, multicomponent reactions (MCRs), like the Biginelli reaction, offer a streamlined approach to pyrimidine synthesis by combining three or more reactants in a single pot, thereby reducing waste and improving efficiency. mdpi.comnih.gov

Recent advancements include the use of microwave irradiation and ultrasound as energy sources to accelerate reaction times and improve yields, often in solvent-free conditions. nih.govresearchgate.neteurekaselect.com The development of novel catalysts, including nanocatalysts and reusable solid supports like basic alumina, is also a key area of research, aiming to enhance reaction selectivity and facilitate easier product purification. researchgate.netnih.gov The Buchwald-Hartwig methodology represents a valuable tool for creating carbon-nitrogen bonds in the synthesis of aniline-based motifs. researchgate.net These sustainable approaches are crucial for the large-scale and cost-effective production of pyrimidinone-based drug candidates. nih.gov

Advanced Computational Modeling for Structure-Based Drug Design

Computational methods have become indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. nih.gov For pyrimidinone derivatives, advanced computational modeling plays a pivotal role in understanding their structure-activity relationships (SAR) and in designing molecules with improved potency and selectivity. researchgate.net

Molecular docking is a widely used technique to predict the binding modes and affinities of small molecules within the active site of a target protein. nih.gov This allows researchers to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net For example, docking studies have been instrumental in the design of pyrimidinone derivatives as inhibitors of specific enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov

Beyond docking, quantitative structure-activity relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, guiding the design of new derivatives with enhanced properties. mdpi.com The use of sophisticated computational techniques like Density Functional Theory (DFT) helps in understanding the electronic properties of molecules, further refining the design process. nih.gov

Exploration of Polypharmacology and Multi-Targeted Therapeutic Approaches

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. dovepress.com Polypharmacology, the concept of designing single molecules that can interact with multiple targets, has emerged as a promising strategy for developing more effective therapies, particularly for complex diseases like cancer and neurodegenerative disorders. dovepress.commdpi.com

Pyrimidine derivatives are well-suited for the development of multi-targeted agents due to their versatile scaffold, which can be readily modified to interact with different biological targets. mdpi.com For instance, researchers have developed pyrimidine derivatives that act as multi-target protein tyrosine kinase inhibitors for the potential treatment of idiopathic pulmonary fibrosis. nih.gov In the context of Alzheimer's disease, the development of multi-target cholinesterase inhibitors is an active area of research, aiming to address the complex pathophysiology of the disease. nih.govacs.org This approach can lead to improved efficacy and potentially overcome drug resistance mechanisms that can arise with single-target agents. mdpi.com

Integration of Cheminformatics and Artificial Intelligence in Pyrimidinone Research

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast datasets and the generation of novel molecular ideas. neovarsity.orgresearchgate.net In pyrimidinone research, these technologies are being integrated to accelerate the identification and optimization of new drug candidates. nih.gov